

Theoretical studies on Allyl tribromoacetate

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Compound of Interest

Compound Name: Allyl tribromoacetate

Cat. No.: B15486424

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An In-depth Technical Guide to the Theoretical Studies of **Allyl Tribromoacetate**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **allyl tribromoacetate** is scarce in publicly accessible literature. This guide provides a theoretical and predictive overview based on its chemical structure, data from analogous compounds, and established principles of organic chemistry.

Core Compound Information

Allyl tribromoacetate, with the IUPAC name prop-2-enyl 2,2,2-tribromoacetate, is an ester of allyl alcohol and tribromoacetic acid. Its fundamental properties are summarized below.

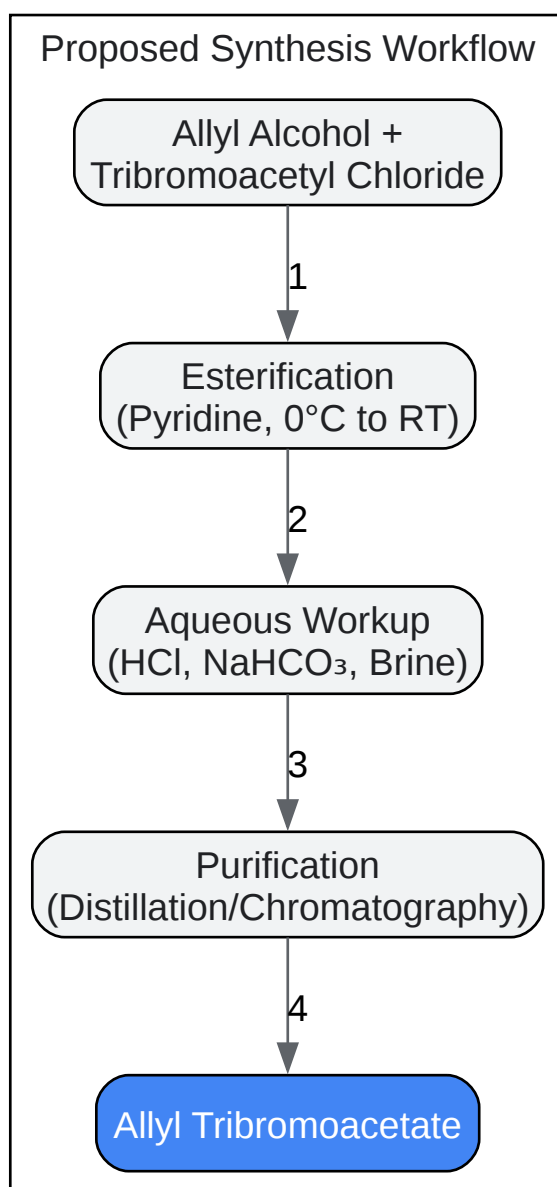
Property	Value	Citation
IUPAC Name	prop-2-enyl 2,2,2-tribromoacetate	[1]
Molecular Formula	C ₅ H ₅ Br ₃ O ₂	[1]
Molecular Weight	336.8 g/mol	[1]
Canonical SMILES	C=CCOC(=O)C(Br)(Br)Br	

Proposed Synthesis

The most probable synthetic route to **allyl tribromoacetate** is the esterification of allyl alcohol with a tribromoacetic acid derivative. A common and efficient method would be the reaction of allyl alcohol with tribromoacetyl chloride in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Allyl Tribromoacetate (Proposed)

- To a solution of allyl alcohol (1.0 eq.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add pyridine (1.1 eq.).
- Slowly add tribromoacetyl chloride (1.05 eq.) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with the addition of water.
- Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield **allyl tribromoacetate**.



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Caption: Proposed workflow for the synthesis of **Allyl tribromoacetate**.

Predicted Spectroscopic and Physical Properties

The following tables summarize the predicted spectroscopic and physical properties of **allyl tribromoacetate**, inferred from its structure and data from analogous compounds like allyl acetate and allyl trichloroacetate.^{[2][3]}

Predicted ^1H and ^{13}C NMR Data

^1H NMR (Predicted)	δ (ppm)	Multiplicity	Coupling Constant (Hz)
$-\text{CH}_2-\text{O}-$	~ 4.8	dt	$J \approx 5.5, 1.5$
$-\text{CH}=\text{}$	~ 5.9	ddt	$J \approx 17.2, 10.5, 5.5$
$=\text{CH}_2$ (trans)	~ 5.4	dq	$J \approx 17.2, 1.5$
$=\text{CH}_2$ (cis)	~ 5.3	dq	$J \approx 10.5, 1.5$

^{13}C NMR (Predicted)	δ (ppm)
$\text{C}=\text{O}$	~ 165
$-\text{CBr}_3$	~ 35
$-\text{CH}_2-\text{O}-$	~ 68
$-\text{CH}=\text{}$	~ 130
$=\text{CH}_2$	~ 120

Predicted IR and Mass Spectrometry Data

IR Spectroscopy (Predicted)	Wavenumber (cm^{-1})	Functional Group
Strong	$\sim 1760\text{-}1780$	$\text{C}=\text{O}$ (ester) stretch
Medium	~ 1645	$\text{C}=\text{C}$ (alkene) stretch
Medium	$\sim 1200\text{-}1100$	$\text{C}-\text{O}$ (ester) stretch
Strong	$\sim 600\text{-}500$	$\text{C}-\text{Br}$ stretch

Mass Spectrometry (Predicted)	m/z Value	Fragment Identity
335/337/339/341	$[M]^+$ (isotope pattern)	Molecular Ion
257/259/261	$[M - Br]^+$	Loss of a bromine radical
41	$[C_3H_5]^+$	Allyl cation
295/297/299/301	$[Br_3CCO]^+$	Tribromoacetyl cation

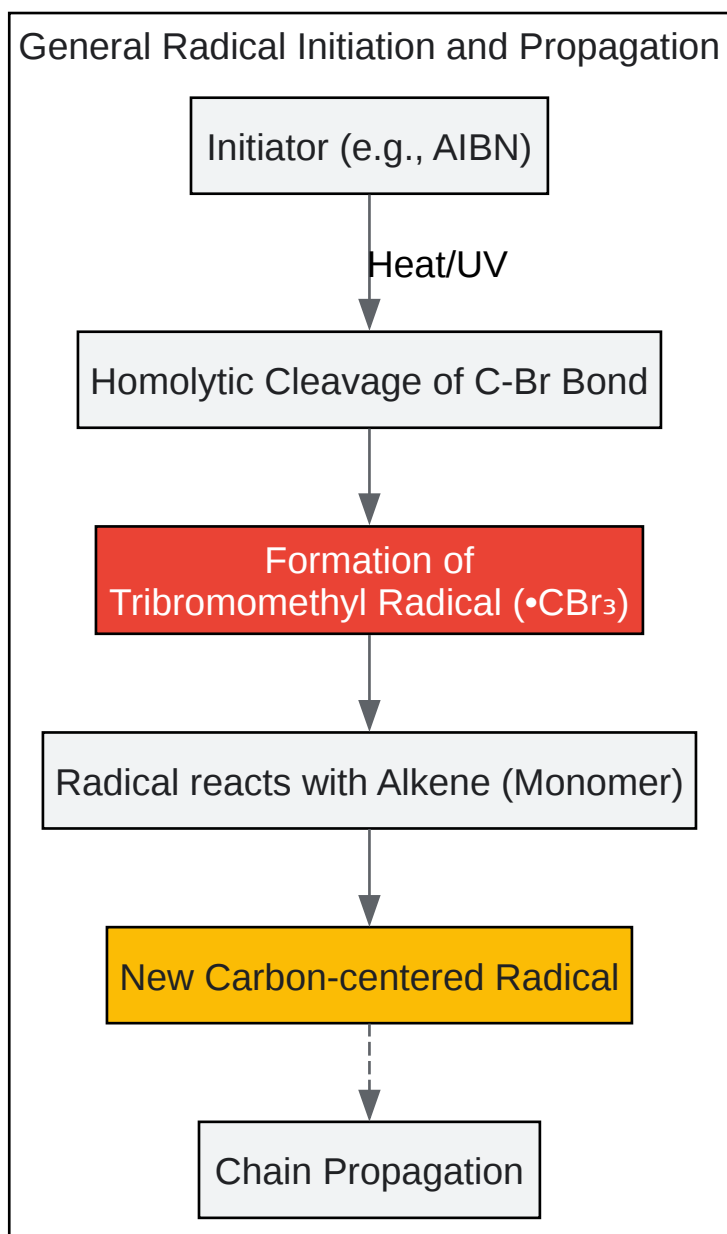
Theoretical Reactivity and Mechanisms

The reactivity of **allyl tribromoacetate** is dictated by its two primary functional components: the allyl group and the tribromoacetate moiety.

Radical Reactions

The C-Br bonds in the tribromoacetyl group are significantly weaker than C-H or C-C bonds, making them susceptible to homolytic cleavage upon initiation by heat or light, or through the action of a radical initiator like AIBN. This makes **allyl tribromoacetate** a potential precursor for tribromoacetoxy radicals or tribromomethyl radicals, which can then participate in various radical-mediated transformations.^[4]

A key application of similar bromo-compounds is in Atom Transfer Radical Polymerization (ATRP), where the labile C-Br bond allows for controlled polymer growth. **Allyl tribromoacetate** could theoretically act as an initiator in such reactions.



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Caption: General mechanism for radical initiation from the tribromoacetyl group.

Reactions of the Allyl Group

The double bond of the allyl group is susceptible to electrophilic addition reactions.

Furthermore, the hydrogens on the carbon adjacent to the double bond (the allylic position) are reactive towards radical abstraction, leading to a resonance-stabilized allylic radical.^[5] This

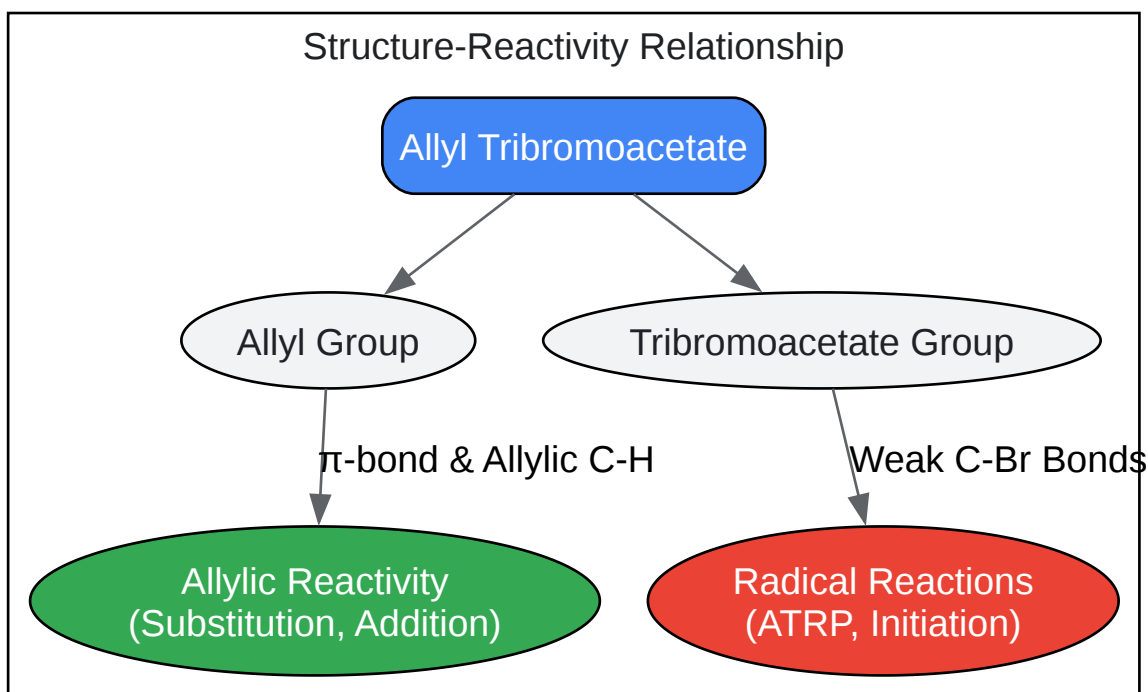
allows for allylic substitution reactions, such as allylic bromination using N-bromosuccinimide (NBS).

Potential Applications in Organic Synthesis and Drug Development

While specific applications for **allyl tribromoacetate** are not well-documented, its structure suggests several potential uses for researchers.

- **Radical Initiator:** As discussed, it can serve as a source of radicals for polymerization or other radical-mediated reactions.
- **Allylation Agent:** The allyl group can be transferred to other molecules, a common strategy in the synthesis of complex natural products and pharmaceuticals.[6] The allyl motif is found in numerous bioactive molecules and can be a valuable fragment in drug design.[7]
- **Building Block:** It can be used as a bifunctional building block, allowing for sequential or orthogonal reactions at the allyl and tribromoacetate moieties.

The presence of the allyl group is of particular interest in drug development. Allyl-containing compounds have demonstrated a wide range of biological activities, including anticancer properties.[7] The ability to introduce this fragment, potentially via a precursor like **allyl tribromoacetate**, is a valuable tool for medicinal chemists.



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Caption: Logical relationship between structure and predicted reactivity.

Conclusion

Allyl tribromoacetate is a molecule with significant, albeit largely theoretical, potential in synthetic chemistry. Its bifunctional nature, combining the versatile reactivity of an allyl group with the radical-forming capability of a tribromoacetate moiety, makes it a compelling target for further study. Researchers in organic synthesis and drug development may find it to be a useful tool for introducing key structural motifs and for initiating controlled radical processes. The protocols and data presented in this guide, though predictive, offer a solid foundation for future experimental investigation into this promising compound.

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